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Compound of Interest

Compound Name: C26H38F6IO2Sb

CAS No.: 139301-16-9

Cat. No.: B160686 Get Quote

Focus Entity: [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium Hexafluoroantimonate (

)[1]

Executive Summary & Application Context
In the field of cationic UV curing and lithography, solubility and safety are the primary drivers for

innovation. While simple salts like Diphenyliodonium Hexafluoroantimonate (DPI-SbF6) offer

rapid curing, they suffer from poor solubility in non-polar monomers and high toxicity concerns

(benzene release).[1]

The subject of this guide,

(CAS: 139301-16-9), represents a "Second-Generation" Photoacid Generator (PAG).[1] It
incorporates a long-chain (

) hydroxyl-functionalized tail.[1] This modification solves three critical problems:

Solubility: The lipophilic tail ensures miscibility in hydrophobic epoxy and oxetane resins.

Safety: The heavy molecular weight reduces migration and volatility.

Reactivity: The hydroxyl group can participate in the cross-linking network (Chain Transfer

mechanism), reducing extractables.
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This guide provides the structural characterization data required to validate this compound

against its lower-molecular-weight alternatives.

Comparative Analysis: C26 vs. Alternatives
The following table contrasts the C26 PAG with industry-standard alternatives.

Feature
Target: C26-PAG

(Hydroxyl-Long

Chain)

Alternative A: DPI-

SbF6

(Unsubstituted)

Alternative B: C20-

PAG (Octyloxy)

Formula

Solubility (Epoxy) Excellent (>20 wt%) Poor (<2 wt%) Good (~10 wt%)

Physical State
Viscous Liquid / Waxy

Solid
Crystalline Powder Crystalline Powder

Toxicity Risk Low (Low migration)
High (Benzene

release)
Moderate

Spectral Abs. nm (Tail to 300) nm nm

Reactivity
High (OH-assisted

transfer)

High (Pure acid

generation)
High

Structural Characterization Data (NMR)[1][4][5][6][7]
[8]
The following data represents the characteristic chemical shifts for [4-[(2-

hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate.

Experimental Note: Due to the ionic nature and viscosity of the compound, spectra are best

resolved in Chloroform-d (

) or Acetone-

.[1]
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is preferred for resolving the aliphatic chain.

H NMR Spectral Data (400 MHz, )
The proton spectrum is dominated by the asymmetry of the iodonium core and the distinct

aliphatic tail.
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(ppm) Multiplicity Integration Assignment
Structural
Insight

7.95 – 8.05 Doublet (d) 2H

Ar-H (Ortho to

on unsubstituted

ring)

Strongly

deshielded by

cationic iodine

center.[1]

7.85 – 7.92 Doublet (d) 2H
Ar-H (Ortho to

on alkoxy ring)

Slightly shielded

relative to the

other ring due to

ether donation.

[1]

7.55 – 7.65 Triplet (t) 1H

Ar-H (Para on

unsubstituted

ring)

Diagnostic for

the unsubstituted

phenyl ring.[1]

7.40 – 7.50 Triplet (t) 2H

Ar-H (Meta on

unsubstituted

ring)

6.95 – 7.05 Doublet (d) 2H
Ar-H (Meta to

, Ortho to -O-)

Shielded by the

electron-donating

alkoxy group.[1]

4.05 – 4.15 Multiplet (m) 1H -CH(OH)-

The methine

proton at the

hydroxyl site

(chiral center).[1]

3.95 – 4.05 Multiplet (m) 2H
Ar-O-CH

-

Distinct ether

linkage protons.

[1]

3.60 – 3.80 Broad (s) 1H -OH

Hydroxyl proton

(shift varies with

concentration/wa

ter).[1]
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1.20 – 1.60 Multiplet (m) 22H

Aliphatic Chain (-

CH

-)

The bulk

lipophilic tail.[1]

0.88 Triplet (t) 3H Terminal -CH

Characteristic

end of the

tetradecyl chain.

[1]

C NMR Spectral Data (100 MHz, )
The carbon spectrum confirms the "Long Chain" structure via the aliphatic count and the

distinct C-I carbons.
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(ppm) Assignment Structural Insight

162.5 C-O (Aromatic)
Ipso carbon attached to the

ether oxygen.[1]

135.2 Ar-C (Ortho)
Unsubstituted ring ortho

carbons.[1]

133.8 Ar-C (Ortho) Alkoxy ring ortho carbons.[1]

132.1 Ar-C (Para)
Unsubstituted ring para

carbon.[1]

131.5 Ar-C (Meta)
Unsubstituted ring meta

carbons.[1]

117.8 Ar-C (Meta/Ether)
Carbons ortho to the ether

group.[1]

112.0
C-I

(Ipso)

Critical Diagnostic: Broad/weak

peaks due to Iodine coupling.

[1] Indicates the

bond.

105.5
C-I

(Ipso)

Second ipso carbon (alkoxy

ring).[1]

72.5 -CH(OH)-
Carbon bearing the hydroxyl

group.[1]

69.8
Ar-O-CH

-
Ether linkage carbon.[1]

31.9 – 22.7 Aliphatic Backbone

Multiple peaks corresponding

to the

chain.[1]

14.1 Terminal CH Methyl terminus.
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F NMR (Verification of Anion)
While not requested, valid characterization requires confirming the anion.[1]

-110 to -130 ppm: A characteristic multiplet (often a septet if high res) corresponding to

.[1] This distinguishes it from

(doublet around -70 ppm).[1]

Experimental Protocols
Protocol A: NMR Sample Preparation for Viscous PAGs
Rationale: Long-chain PAGs are often waxy or viscous oils.[1] Improper solvation leads to

broad peaks.[1]

Massing: Weigh 15-20 mg of the C26 sample into a clean vial.

Solvation: Add 0.6 mL of

(Chloroform-d).

Note: If the sample is cloudy (common with high molecular weight salts), add 1 drop of

DMSO-

to aid dissociation, though this may shift the -OH peak.[1]

Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles remain trapped in the viscous

solution.

Acquisition: Run with a relaxation delay (

) of 2.0 seconds to ensure full relaxation of the quaternary carbons attached to Iodine.

Protocol B: Assessing Photolysis Efficiency (UV-NMR)
Rationale: To verify performance, one must measure how fast the acid is generated.[1]

Prepare a standard NMR sample as above.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add an internal standard (e.g., Hexamethyldisiloxane, 1

L).

Expose the NMR tube to a UV LED (365nm) for defined intervals (0s, 10s, 30s, 60s).

Observation: Monitor the disappearance of the Ortho-H doublets at 8.0 ppm and the

appearance of Iodobenzene protons at 7.3 ppm.

Mechanism of Action
The following diagram illustrates the photolysis pathway of the C26 PAG. Upon UV exposure,

the C-I bond cleaves, generating a superacid (

) which initiates cationic polymerization.

C26-PAG Molecule
(Ground State)

Excited Singlet/Triplet
[Ph-I+-Ar]*

UV (250-300nm) Homolytic Cleavage Radical Pair
[Ph-I• + •Ar-OR]

H-Abstraction
(from Monomer/Solvent)

Superacid Generation
(H+ SbF6-)

Electron Transfer Cationic Polymerization
(Epoxy Ring Opening)

Initiation

Click to download full resolution via product page

Figure 1: Photolytic decomposition pathway of Diaryliodonium Hexafluoroantimonate salts

leading to acid generation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-
methylnicotinamide | C20H19F5N4O4 | CID 118868365 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. eu-japan.eu [eu-japan.eu]

To cite this document: BenchChem. [Comparative Characterization Guide: Hydroxyl-
Functionalized Long-Chain Diaryliodonium Salts]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b160686#1h-nmr-and-13c-nmr-
characterization-data-for-c26h38f6io2sb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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